molecular formula C11H13BF3NO2 B14074500 (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid

(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14074500
M. Wt: 259.03 g/mol
InChI Key: FJZKTXHZEKRFSJ-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Boronic Acid Moiety: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The trifluoromethyl group and pyrrolidine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted derivatives with modified functional groups.

Scientific Research Applications

(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The trifluoromethyl group and pyrrolidine ring also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyrrolidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (3-(Trifluoromethyl)phenyl)boronic acid: Lacks the pyrrolidine ring, affecting its reactivity and applications.

    (4-(Pyrrolidin-3-yl)-3-methylphenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of both the trifluoromethyl group and the pyrrolidine ring in (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique

Properties

Molecular Formula

C11H13BF3NO2

Molecular Weight

259.03 g/mol

IUPAC Name

[4-pyrrolidin-3-yl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BF3NO2/c13-11(14,15)10-5-8(12(17)18)1-2-9(10)7-3-4-16-6-7/h1-2,5,7,16-18H,3-4,6H2

InChI Key

FJZKTXHZEKRFSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCNC2)C(F)(F)F)(O)O

Origin of Product

United States

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